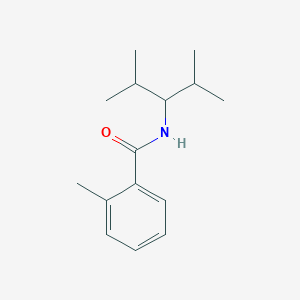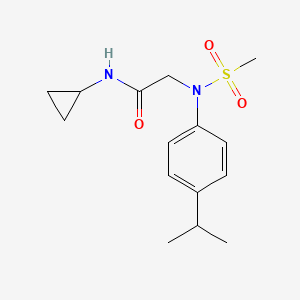![molecular formula C19H20FN3O4S B5808983 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common symptom of various respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). It is a debilitating condition that can significantly affect the quality of life of patients. AF-219 has shown promising results in preclinical and clinical studies, and it is expected to become an effective treatment option for chronic cough.
作用機序
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide acts as a selective antagonist of the P2X3 receptor, which is a purinergic receptor that is involved in sensory transmission in the airways. The activation of P2X3 receptors by ATP released from damaged or inflamed tissues can lead to cough reflex sensitization, which is a key mechanism underlying chronic cough. By blocking P2X3 receptors, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can reduce cough reflex sensitivity and alleviate chronic cough.
Biochemical and physiological effects:
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated and has a low risk of drug-drug interactions. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has also been shown to have minimal effects on cardiovascular, respiratory, and central nervous system functions, indicating a good safety profile.
実験室実験の利点と制限
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide is a useful tool for studying the role of P2X3 receptors in chronic cough and other respiratory diseases. Its selective and potent antagonism of P2X3 receptors allows for the investigation of the specific effects of P2X3 receptor blockade on cough reflex sensitivity and airway inflammation. However, the lack of selectivity for other P2X receptor subtypes may limit its specificity in certain experimental settings.
将来の方向性
For research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide include the development of more selective P2X3 receptor antagonists, the investigation of its effects on other respiratory symptoms and diseases, and the exploration of its potential use in combination therapies.
合成法
The synthesis of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with sodium sulfonamide to form 2-fluorobenzamide sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to form 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic effects on chronic cough. Preclinical studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can effectively reduce cough frequency and severity in animal models of chronic cough. Clinical studies have also demonstrated the efficacy and safety of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide in human patients with chronic cough.
特性
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)16-6-4-5-15(13-16)19(25)21-18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVJKVIMTKWCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)

![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)

![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)




![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)